Clarithromycin EP Impurity N is a significant impurity associated with the antibiotic clarithromycin, which is widely used for treating various bacterial infections. This impurity is important in pharmaceutical quality control and regulatory compliance, particularly in the context of the European Pharmacopoeia standards. Understanding its characteristics, synthesis, and implications in drug formulation is crucial for ensuring the safety and efficacy of clarithromycin-based therapies.
Clarithromycin EP Impurity N can be sourced from various chemical suppliers and is often characterized by its unique properties that differentiate it from the main active pharmaceutical ingredient. It serves as a reference standard in quality control laboratories to assess the purity and quality of clarithromycin formulations.
Clarithromycin EP Impurity N falls under the category of pharmaceutical impurities, specifically those related to macrolide antibiotics. It is classified based on its chemical structure and its role in the quality assurance processes of drug manufacturing.
The synthesis of Clarithromycin EP Impurity N typically involves several steps that may include protection, methylation, and purification processes. One method described in recent literature involves using erythromycin oxime as a precursor. The process includes:
The synthesis typically requires controlled conditions, including temperature management and the use of solvents like ethyl acetate for optimal reaction efficiency. The purification process may involve techniques like High-Performance Liquid Chromatography (HPLC) to ensure compliance with pharmaceutical standards.
The molecular formula for Clarithromycin EP Impurity N is , reflecting its complex structure typical of macrolide antibiotics. The compound features multiple functional groups, including hydroxyls and methoxy groups.
Clarithromycin EP Impurity N undergoes various chemical reactions that are critical during its synthesis and analysis:
The reaction conditions must be meticulously controlled to prevent unwanted side reactions that could yield additional impurities or degrade the product.
Clarithromycin EP Impurity N is primarily used in:
This compound plays a vital role in ensuring that clarithromycin products meet stringent safety and efficacy standards before reaching consumers.
Clarithromycin EP Impurity N (CAS No. 144604-03-5), chemically designated as (10E)-10,11-didehydro-11-deoxy-6-O-methylerythromycin A, is a structurally defined impurity recognized by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) in clarithromycin formulations. This semi-synthetic macrolide antibiotic impurity arises during synthesis or storage and is critical for ensuring drug safety and efficacy. Its systematic name reflects specific stereochemical features: a conjugated double bond at C10-C11 (E-configuration), absence of C11 hydroxyl group, and methylation at the C6 position of the erythronolide ring [1] [3] [6]. With a molecular formula of C38H67NO12 and molecular weight of 729.9 g/mol, Impurity N serves as a pharmacopeial reference standard for quality control in macrolide antibiotic manufacturing [1] [4].
Table 1: Fundamental Chemical Properties of Clarithromycin EP Impurity N
| Property | Value | Source |
|---|---|---|
| CAS Number | 144604-03-5 | [1] [3] [6] |
| Molecular Formula | C38H67NO12 | [1] [4] |
| Molecular Weight | 729.9 g/mol | [1] [9] |
| Synonyms | 10,11-Anhydro Clarithromycin; Clarithromycin Impurity N (USP) | [1] [6] |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-13-hydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradec-11-ene-2,10-dione | [3] |
Impurities in macrolide antibiotics like clarithromycin directly impact therapeutic safety and chemical stability. EP Impurity N exemplifies process-related and degradation-derived impurities requiring stringent monitoring due to potential bioactivity risks. Its formation occurs through:
Table 2: Degradation Conditions Generating Clarithromycin EP Impurity N
| Stress Condition | Degradation Pathway | Key Observations | |
|---|---|---|---|
| Acidic (0.1M HCl) | Dehydration at C10-C11 position | 60–90% degradation after 24h at 70°C; Impurity N = Major product | |
| Oxidative (3% H2O2) | Selective oxidation | Forms N-oxide derivatives; Impurity N = Minor product | |
| Alkaline (0.1M NaOH) | Hydrolysis of glycosidic bonds | Decladinosylation predominates; Impurity N = Not detected | |
| Photolytic (UV/sunlight) | Radical-mediated degradation | Forms multiple unknown degradants; Impurity N = Trace | [9] |
EP Impurity N’s inclusion in pharmacopeial monographs necessitates strict regulatory compliance during ANDA (Abbreviated New Drug Application) filings and commercial batch releases. Key requirements include:
Table 3: Regulatory Specifications for Clarithromycin EP Impurity N
| Parameter | Requirement | Regulatory Basis | |
|---|---|---|---|
| Identification Threshold | 0.10% | ICH Q3B(R2); EP 10.0 | |
| Qualification Threshold | 0.15% | USP <1086>; EP 10.0 | |
| Analytical Method | HPLC-UV (205 nm), C18 column, gradient elution | Ph. Eur. Clarithromycin Monograph | |
| Reference Standard | EP/USP traceable; CoA with NMR/MS data | ISO 17025/17034 | |
| Stability Documentation | Long-term (-20°C) and shipping (ambient) studies | WHO GMP Guidelines | [5] [6] [9] |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: